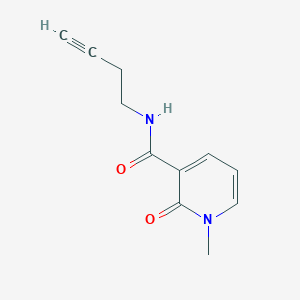
N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The “N-but-3-ynyl” part suggests the presence of a butyne, a four-carbon alkyne, attached to the nitrogen of the carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, the polar carboxamide group, and the linear butyne group. These features could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring might participate in electrophilic substitution reactions, while the carboxamide could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Heterocyclic carboxamides, including variants of N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide, have been synthesized and evaluated as potential antipsychotic agents. These compounds showed promising in vitro and in vivo activities, especially in antagonizing apomorphine-induced responses in mice, which are indicative of antipsychotic potential (Norman et al., 1996).
Antifungal Activity
- Certain derivatives of N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide exhibited moderate antifungal activities against phytopathogenic fungi. These derivatives were more effective than some commercial fungicides, highlighting their potential in agricultural applications (Zhibing Wu et al., 2012).
Synthesis Techniques
- Various methods have been developed for the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which are structurally related to N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide. These methods provide insights into more efficient production techniques for such compounds (Pan Qing-cai, 2011).
Potential Antidepressant and Nootropic Agents
- Schiff’s bases and 2-azetidinones derived from N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide have been studied for their antidepressant and nootropic effects. Some derivatives showed promising results in animal models, suggesting potential applications in treating mood disorders and cognitive enhancement (Thomas et al., 2016).
Fungicidal Applications
- Research on carboxin-related carboxamides, similar to N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide, revealed their effectiveness in controlling plant diseases. These compounds have a broad spectrum of activity against various fungi, making them valuable in agricultural fungicide development (Yoshikawa et al., 2011).
Imaging Cancer Tyrosine Kinase
- Derivatives of N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide have been synthesized for use as positron emission tomography (PET) tracers in imaging cancer tyrosine kinase, showcasing their potential in cancer diagnostics (Ji‐Quan Wang et al., 2005).
Catalytic Applications
- Studies on palladium-catalyzed oxidative cyclization-alkoxycarbonylation have utilized compounds like N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide. These compounds serve as intermediates in synthesizing diverse heterocyclic derivatives, important in various chemical syntheses (Bacchi et al., 2005).
Inhibitors of Met Kinase Superfamily
- Research has identified certain carboxamide derivatives as potent and selective inhibitors of the Met kinase superfamily. These findings have implications in cancer therapy and drug development (Schroeder et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-7-12-10(14)9-6-5-8-13(2)11(9)15/h1,5-6,8H,4,7H2,2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXLLWPBOBQLMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2381559.png)

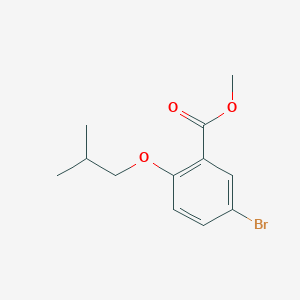
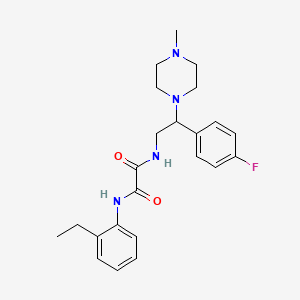
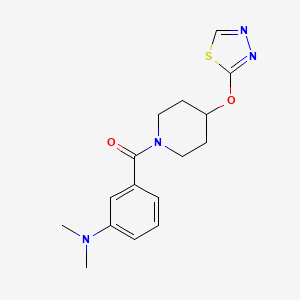
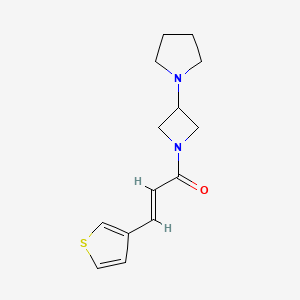
![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea](/img/structure/B2381569.png)
![5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2381570.png)
![2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2381575.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2381576.png)
![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2381577.png)
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)
